(4,5-Dimethylthiophen-3-yl)methanol
Description
Context and Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research
Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention in modern chemical research. Their structural similarity to benzene, yet with distinct electronic properties imparted by the sulfur atom, makes them unique scaffolds for a wide array of applications. Thiophene derivatives are integral components in many pharmaceuticals, agrochemicals, and functional materials. Their utility stems from their ability to engage in a variety of chemical transformations, allowing for the construction of complex molecular architectures.
Role of (4,5-Dimethylthiophen-3-yl)methanol as a Versatile Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The presence of both a hydroxyl group and a substituted thiophene ring provides multiple reactive sites, allowing for a range of chemical modifications. This versatility makes it a valuable precursor for creating compounds with specific, targeted properties. For instance, it is a key component in the synthesis of certain photochromic diarylethenes and has been utilized in the development of potential therapeutic agents. The dimethyl substitution on the thiophene ring can also influence the compound's reactivity and the properties of its derivatives.
Scope and Research Objectives in the Study of this compound
The primary objective of research into this compound is to fully explore its synthetic potential. This includes the development of efficient and scalable methods for its preparation and a thorough investigation of its reactivity with various reagents. A deeper understanding of its chemical behavior will enable chemists to design and synthesize novel molecules with enhanced properties for a range of applications, from advanced materials to new drug candidates. The ongoing study of this compound aims to unlock its full potential as a cornerstone in the edifice of modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-6(2)9-4-7(5)3-8/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJCGFQYTJHIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559052 | |
| Record name | (4,5-Dimethylthiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119072-18-3 | |
| Record name | (4,5-Dimethylthiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Dimethylthiophen 3 Yl Methanol and Its Advanced Intermediates
Traditional Synthetic Routes for the Thiophene (B33073) Core Modification
The synthesis of substituted thiophenes has historically relied on several robust and widely adopted name reactions. These methods are foundational for creating the thiophene ring system from acyclic precursors.
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring. organic-chemistry.org It is a direct and effective way to create a variety of substituted thiophenes.
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base, typically a secondary amine like morpholine. umich.edu This reaction is exceptionally useful as it assembles highly functionalized 2-aminothiophenes in a single step. umich.edutubitak.gov.trrsc.org These products can then serve as versatile intermediates for more complex heterocyclic systems. researchgate.netresearchgate.net
Targeted Synthesis of (4,5-Dimethylthiophen-3-yl)methanol
While a specific, documented one-pot synthesis for this compound is not prevalent in the literature, its preparation can be achieved through logical and well-established synthetic transformations starting from known precursors.
A primary and direct route involves the chemical reduction of a corresponding carbonyl compound. The commercially available 4,5-Dimethylthiophene-3-carbaldehyde (B2856408) serves as an ideal starting material. biosynth.comchemscene.com The reduction of the aldehyde functional group to a primary alcohol is a standard procedure in organic synthesis. This transformation can be efficiently carried out using mild reducing agents.
Plausible Synthetic Route:
Reduction of Aldehyde: The aldehyde group of 4,5-Dimethylthiophene-3-carbaldehyde is reduced to a hydroxymethyl group. This is typically accomplished using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or with lithium aluminum hydride (LiAlH₄) in an inert solvent such as diethyl ether. quinoline-thiophene.comrsc.org The use of sodium borohydride is often preferred for its milder conditions and greater functional group tolerance.
An alternative, multi-step approach can be employed starting from more basic materials, as outlined in patent literature for a related ester. google.com
Tetrahydrothiophene (B86538) Formation: An alpha-mercaptoketone, specifically 3-mercapto-2-butanone, is reacted with an acrylate (B77674) like methyl-3-methoxy acrylate in the presence of a base (e.g., sodium methoxide) to form a substituted tetrahydrothiophene intermediate. google.com
Aromatization: The resulting tetrahydrothiophene precursor is treated with a strong acid, such as concentrated HCl, which induces dehydration and subsequent aromatization to yield the aromatic thiophene, 3-carbomethoxy-4,5-dimethylthiophene . google.com
Hydrolysis and Reduction: The carbomethoxy (ester) group of this intermediate would first be hydrolyzed to a carboxylic acid using standard basic conditions. The resulting 4,5-dimethylthiophene-3-carboxylic acid can then be reduced to the target alcohol, this compound, using a strong reducing agent like LiAlH₄. quinoline-thiophene.com
Precursor Compounds in the Synthesis of this compound Derivatives
The synthesis of thiophene-based structures often relies on versatile precursor molecules that can be elaborated into a range of derivatives. A key example, explicitly noted for its utility, is 3-Acetyl-2,5-dimethylthiophene (B1297827) . It is important to recognize this compound as a structural isomer of a potential precursor to the target molecule, with the substitution pattern being different. However, its chemistry is illustrative of the modification of thiophene rings. 3-Acetyl-2,5-dimethylthiophene is a known starting material for the synthesis of various other heterocyclic molecules, including heterocyclic ketimines, thiosemicarbazones, and semicarbazones. scbt.com
Below is a table of key precursors and intermediates involved in the synthesis of this compound and related derivatives.
| Compound Name | CAS Number | Molecular Formula | Role/Use |
| 4,5-Dimethylthiophene-3-carbaldehyde | 30187-23-6 | C₇H₈OS | Direct precursor to this compound via reduction. biosynth.comchemscene.com |
| 3-Carbomethoxy-4,5-dimethylthiophene | 209938-61-6 | C₈H₁₀O₂S | Intermediate that can be hydrolyzed and reduced to the target alcohol. google.com |
| 3-Acetyl-2,5-dimethylthiophene | 2530-10-1 | C₈H₁₀OS | Precursor for heterocyclic ketimines and thiosemicarbazones. scbt.com |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 4815-30-9 | C₉H₁₃NO₂S | Product of the Gewald reaction; precursor to thieno[2,3-d]pyrimidines. researchgate.netorientjchem.org |
Green Chemistry Approaches in the Synthesis of Thiophene-Based Alcohols and Derivatives
Modern synthetic chemistry places a strong emphasis on developing environmentally benign methodologies. The synthesis of thiophenes and their derivatives has benefited significantly from these "green" approaches, which aim to reduce waste, lower energy consumption, and avoid hazardous materials. organic-chemistry.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. rsc.org The Gewald synthesis of 2-aminothiophenes, for example, has been successfully adapted to microwave-assisted protocols. organic-chemistry.org Reactions that might take several hours under traditional reflux conditions can often be completed in a matter of minutes, highlighting the efficiency of this technology in heterocyclic synthesis. researchgate.netorganic-chemistry.org
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For thiophene synthesis, several strategies have been developed:
Solvent-Free Reactions: Some syntheses can be performed under solvent-free conditions, often by adsorbing reactants onto a solid support like alumina. researchgate.net
Aqueous Media: Water is an ideal green solvent, and certain thiophene syntheses have been adapted to run in aqueous systems. organic-chemistry.org
Ionic Liquids: Ionic liquids are salts with low melting points that can be used as recyclable, non-volatile solvents, offering an alternative to traditional organic solvents for reactions like the Gewald synthesis. rsc.orgresearchgate.net
Electrosynthesis offers a unique approach to forming chemical bonds using electricity as a "reagent," which can minimize the use of harsh or toxic chemical oxidants or reductants. This technique has been applied to the synthesis of sulfur-containing heterocycles. Anodic fluorination of benzo[b]thiophene derivatives and the electropolymerization of thiophene to form conductive polymers are examples of how electrochemical methods can be employed in thiophene chemistry. rsc.org These strategies represent a modern and sustainable frontier in the synthesis of complex heterocyclic molecules.
Chemical Transformations and Derivatization of 4,5 Dimethylthiophen 3 Yl Methanol
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group is a primary alcohol, making it susceptible to a range of common organic reactions.
Oxidation Reactions
The primary alcohol of (4,5-Dimethylthiophen-3-yl)methanol can be oxidized to form the corresponding aldehyde, 4,5-dimethylthiophene-3-carbaldehyde (B2856408). This transformation is a key step in the synthesis of more complex derivatives. For instance, the oxidation of similar furan-based alcohols to aldehydes is a known reaction. smolecule.com A common method for this type of oxidation involves reagents like titanium tetrachloride in the presence of a suitable dichloromethane (B109758) solvent, which has been used to synthesize 2,5-dimethylthiophene-3-carbaldehyde (B1302944) from 2,5-dimethylthiophene (B1293386). google.com
| Reactant | Reagent(s) | Product | Notes |
| This compound | Oxidizing Agent (e.g., PCC, PDC) | 4,5-Dimethylthiophene-3-carbaldehyde | Standard oxidation of a primary alcohol. |
| 2,5-Dimethylthiophene | Dichloromethoxymethane, TiCl4, DCM | 2,5-Dimethylthiophene-3-carbaldehyde | Example of aldehyde synthesis on a related thiophene (B33073). google.com |
Esterification and Etherification
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is analogous to the esterification of other alcohols, including fluorinated aromatic carboxylic acids with methanol (B129727). nih.govresearchgate.net The process often requires a catalyst and can be optimized for high yields. nih.govtue.nl Similarly, etherification can occur by reacting the alcohol with suitable reagents to form ethers. For example, the etherification of bio-based furanic compounds like 5-hydroxymethylfurfural (B1680220) (HMF) is a well-studied process that can be conducted in a continuous flow system. researchgate.netmdpi.com
| Reaction Type | Reactant 2 | Product Type | Catalyst/Conditions |
| Esterification | Carboxylic Acid or Acyl Halide | Ester | Acid catalyst or base |
| Etherification | Alkyl Halide or Alcohol | Ether | Acid or base catalyst |
Reductive Transformations of Related Alcohols
While direct reductive transformation of the hydroxymethyl group on this compound is not extensively documented, related transformations of benzylic and other heterocyclic alcohols are well-known. beilstein-journals.org These reactions often involve converting the alcohol into a better leaving group, followed by reduction. uni-regensburg.de For instance, benzylic alcohols can be reduced to the corresponding alkanes using hydriodic acid in a biphasic system. beilstein-journals.org Catalytic hydrogen transfer is another selective method for the reduction of carbonyl groups, which can be formed from the oxidation of alcohols. pjoes.com The thiophene ring itself is generally stable under many of these reductive conditions. beilstein-journals.org
Reactions Involving the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it reactive towards electrophiles. st-andrews.ac.uk The presence of electron-donating methyl groups further activates the ring.
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the thiophene ring facilitates electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. st-andrews.ac.ukthieme-connect.de The methyl groups at the 4- and 5-positions direct incoming electrophiles primarily to the vacant 2-position. The heteroatom itself activates the ring towards electrophilic attack, often requiring only mild reaction conditions. st-andrews.ac.uk For example, the Friedel-Crafts acylation of 2,5-dimethylthiophene proceeds readily. researchgate.net
| Reaction Type | Reagent | Typical Product |
| Halogenation | NBS, NCS | 2-Halo-(4,5-dimethylthiophen-3-yl)methanol |
| Nitration | HNO3/H2SO4 | 2-Nitro-(4,5-dimethylthiophen-3-yl)methanol |
| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | 2-Acyl-(4,5-dimethylthiophen-3-yl)methanol |
Nucleophilic Substitution Reactions (e.g., on halogenated thiophene derivatives)
Nucleophilic aromatic substitution on the thiophene ring is generally difficult due to its electron-rich character. st-andrews.ac.uk However, these reactions become feasible when the ring is substituted with strong electron-withdrawing groups, such as a nitro group, or when a halogen atom is present that can act as a leaving group. st-andrews.ac.ukacs.org For instance, 4-bromothiophene-2-acetonitrile can undergo nucleophilic substitution reactions due to the presence of the bromine atom. scbt.com Another important reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom in nitro-thiophenes with a carbanion. organic-chemistry.org
| Substrate | Nucleophile | Reaction Type | Product |
| Halogenated this compound | Amine, Alkoxide | SNAr | Amine or ether derivative |
| Nitro-thiophene derivative | Carbanion | VNS | Alkylated thiophene derivative organic-chemistry.org |
Functionalization at Methyl Positions
Functionalization of these methyl groups typically requires more forcing conditions, such as free-radical reactions. For instance, bromination of dimethylthiophene derivatives can be achieved, which then allows for further synthetic manipulations. While direct functionalization of the methyl groups of this compound is not extensively documented, related studies on dimethylthiophenes suggest that reactions such as halogenation are feasible. consensus.app For example, photoinduced radical-based C(sp³)–C(sp³) coupling reactions have been demonstrated on 2,5-dimethylthiophene, affording chiral products in high enantioselectivities. d-nb.info This indicates that the methyl groups can be activated under specific catalytic conditions to form new carbon-carbon bonds.
Furthermore, studies on the reaction of methyl-substituted thiophenes with molecular oxygen have shown that alkylation of the thiophene ring can lower the energy barrier for addition pathways, highlighting the influence of the methyl groups on the ring's reactivity. acs.org
Formation of Complex Molecular Architectures Utilizing this compound Scaffold
The this compound scaffold is a valuable starting point for the synthesis of more intricate molecular architectures, including chalcones and fused heterocyclic systems. The initial step in many of these synthetic routes involves the oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 4,5-dimethylthiophene-3-carbaldehyde. This aldehyde is a key intermediate that can undergo a variety of condensation and cyclization reactions.
Synthesis of Chalcone (B49325) Derivatives from Related Thiophenes
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for a variety of heterocyclic compounds. chemrevlett.com They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base. chemrevlett.compnrjournal.com
In the context of the this compound scaffold, the corresponding aldehyde, 4,5-dimethylthiophene-3-carbaldehyde, would serve as the aldehyde component. While direct synthesis from this specific aldehyde is not detailed in the provided results, the synthesis of chalcones from structurally similar thiophene-3-carbaldehydes and 3-acetyl-2,5-dimethylthiophene (B1297827) is well-established. mdpi.comnih.govnih.gov
For example, various thiophene-bearing chalcones have been synthesized by reacting substituted acetophenones with thiophene-2-carbaldehyde (B41791) or thiophene-3-carbaldehyde. pnrjournal.comnih.gov Similarly, 3-acetyl-2,5-dimethylthiophene has been reacted with terephthalaldehyde (B141574) to produce a bis-chalcone. mdpi.com These examples demonstrate the general applicability of the Claisen-Schmidt condensation to thiophene aldehydes for the formation of chalcone derivatives. The reaction involves the base-catalyzed condensation of the aldehyde with an acetophenone, leading to the formation of the characteristic α,β-unsaturated ketone structure of chalcones. pnrjournal.com
A representative reaction is shown below:
Reaction of 4,5-dimethylthiophene-3-carbaldehyde with a substituted acetophenone to yield a thiophene-based chalcone.
Cyclization Reactions to Form Fused Heterocycles (e.g., pyrazolines, pyrimidines)
Thiophene-containing chalcones are versatile precursors for the synthesis of various fused heterocyclic systems, such as pyrazolines and pyrimidines, which are known for their diverse biological activities. mdpi.comarabjchem.org
Pyrazolines: The reaction of thiophene-based chalcones with hydrazine (B178648) derivatives is a common method for synthesizing pyrazolines. mdpi.comajgreenchem.com For instance, a bis-chalcone derived from 3-acetyl-2,5-dimethylthiophene was treated with phenylhydrazine (B124118) to yield the corresponding bis-pyrazoline. mdpi.com The cyclization involves the reaction of the hydrazine with the α,β-unsaturated ketone system of the chalcone. arabjchem.orgajgreenchem.com
Pyrimidines: Similarly, pyrimidine (B1678525) rings can be fused to the thiophene scaffold through the cyclization of chalcones with reagents like guanidine (B92328) hydrochloride or thiourea (B124793). pnrjournal.commdpi.com The reaction of a bis-chalcone with guanidine hydrochloride or thiourea in the presence of a base has been shown to produce the corresponding bis-pyrimidine derivatives in good yields. mdpi.com This transformation provides a direct route to thieno[3,4-d]pyrimidine-like structures, which are of significant interest in medicinal chemistry. researchgate.netencyclopedia.pubnih.gov
The general synthetic strategies are outlined below:
Chalcone + Hydrazine derivative → Thiophene-substituted Pyrazoline mdpi.comarabjchem.org
Chalcone + Guanidine/Thiourea → Thiophene-substituted Pyrimidine pnrjournal.commdpi.com
These cyclization reactions significantly increase the molecular complexity and provide access to a wide range of heterocyclic compounds with potential applications in various fields.
Multi-Step Reaction Sequences for Advanced Scaffolds
The this compound scaffold can be incorporated into multi-step reaction sequences to construct advanced and complex molecular architectures. These sequences often involve a combination of functional group transformations, cross-coupling reactions, and cyclizations to build intricate polycyclic systems.
One notable example involves the synthesis of spirooxindole derivatives. semanticscholar.org In a multi-component reaction, derivatives of 2,5-dimethylthiophene can be used to create spiro[indoline-3,3'-pyrazoline]-2-ones and spiro[indoline-3,4'-pyrimidin]-2-ones. semanticscholar.org This demonstrates the utility of the dimethylthiophene core in constructing complex, three-dimensional structures.
Furthermore, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often starts from appropriately substituted 2-aminothiophenes, which can be prepared through multi-step sequences. mdpi.comsemanticscholar.org For instance, the Gewald reaction, which can produce polysubstituted 2-aminothiophenes, provides a key intermediate that can be further elaborated. researchgate.net A multi-step synthesis starting from 2-amino-4,5-dimethylthiophen-3-yl derivatives can lead to the formation of potent bromodomain inhibitors like JQ1.
These multi-step syntheses highlight the role of the this compound scaffold as a versatile building block. By strategically applying a series of chemical transformations, it is possible to access a diverse range of advanced molecular scaffolds with tailored properties. rug.nl
Advanced Spectroscopic and Structural Elucidation of 4,5 Dimethylthiophen 3 Yl Methanol Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, HMBC, HSQC)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of (4,5-dimethylthiophen-3-yl)methanol. One-dimensional (¹H and ¹³C) and two-dimensional (HMBC and HSQC) NMR experiments provide a wealth of information regarding the chemical environment of individual atoms and their connectivity.
In the ¹H-NMR spectrum of a derivative, N′-(1-(2,5-dimethylthiophen-3-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c] nus.edu.sgscispace.comthiazin-4(1H)-yl)acetohydrazide, specific proton signals can be assigned. For instance, the methyl groups on the thiophene (B33073) ring typically appear as singlets in the upfield region. In one study, the methyl protons at the C-2 and C-5 positions of the dimethylthiophene moiety were observed as singlets at δ 1.95 ppm and δ 2.08 ppm, respectively. nih.gov The aromatic proton on the thiophene ring is observed as a singlet at δ 6.74 ppm. nih.gov
The ¹³C-NMR spectrum provides complementary information about the carbon skeleton. For the same derivative, the carbon signals for the methyl groups on the thiophene ring were found at δ 14.54 ppm and δ 15.46 ppm. nih.gov The quaternary carbons of the thiophene ring and the carbon bearing the substituent are also identifiable in the spectrum.
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. magritek.comresearchgate.netresearchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds), helping to piece together the molecular fragments. magritek.comresearchgate.net For example, an HMBC experiment would show a correlation between the methyl protons on the thiophene ring and the C-4 and C-5 carbons, confirming their position. researchgate.net
Table 1: Representative NMR Data for a this compound Derivative
| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Thiophene-CH₃ (C5) | 2.08 (s, 3H) | 15.46 |
| Thiophene-CH₃ (C4) | 1.95 (s, 3H) | 14.54 |
| Thiophene-H (C2) | 6.74 (s, 1H) | 121.97 |
| Thiophene-C (C3) | - | 125.06 |
| Thiophene-C (C4) | - | 125.52 |
| Thiophene-C (C5) | - | 131.88 |
Data sourced from a study on N′-(1-(2,5-dimethylthiophen-3-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c] nus.edu.sgscispace.comthiazin-4(1H)-yl)acetohydrazide. nih.gov
Mass Spectrometry Techniques (HRMS, EI-MS, ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chromatographyonline.com Various ionization methods and analyzers are employed for the characterization of this compound derivatives. wiley-vch.de
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. wiley-vch.depolyu.edu.hk This is crucial for confirming the identity of newly synthesized compounds. For instance, in the analysis of a complex derivative, HRMS (ESI) was used to confirm the calculated mass with a high degree of accuracy. wiley-vch.de
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound. wiley-vch.denih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. wiley-vch.deresearchgate.net It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the straightforward determination of the molecular weight. wiley-vch.deresearchgate.net In the study of a this compound derivative, the mass spectrum showed a molecular ion peak corresponding to its calculated molecular weight. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wiley-vch.denih.govnih.gov This technique is suitable for the analysis of volatile and thermally stable derivatives of this compound. The gas chromatogram separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, aiding in its identification. wiley-vch.denih.gov
Table 2: Mass Spectrometry Data for a this compound Derivative
| Technique | Ionization Mode | Observed m/z | Interpretation |
| MS | - | 505.1 | M⁺ |
| HRMS | ESI | 453.1199 | [M+H]⁺ |
Data for MS from a study on N′-(1-(2,5-dimethylthiophen-3-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c] nus.edu.sgscispace.comthiazin-4(1H)-yl)acetohydrazide nih.gov and for HRMS from a study on a different thiophene derivative. wiley-vch.de
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netopenmedicinalchemistryjournal.com In derivatives of this compound, characteristic absorption bands can be observed. For example, the O-H stretching vibration of the primary alcohol group in the parent compound would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring typically appear around 2850-3000 cm⁻¹. The C-S stretching vibration of the thiophene ring is usually weak and appears in the fingerprint region. In a specific derivative, N′-(1-(2,5-dimethylthiophen-3-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c] nus.edu.sgscispace.comthiazin-4(1H)-yl)acetohydrazide, characteristic IR bands were observed at 3329 cm⁻¹ (N-H stretching), 2921 cm⁻¹ (C-H stretching), and 1688 cm⁻¹ (C=O stretching). nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. openmedicinalchemistryjournal.comtubitak.gov.tr The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to an excited state. The thiophene ring system and any conjugated systems in the derivatives of this compound will give rise to characteristic absorption bands. For instance, a study on 2-amino-3-carbethoxythiophenes, which are related structures, showed a characteristic λmax around 332.0 nm in methanol (B129727). tubitak.gov.tr
Table 3: Spectroscopic Data for a this compound Derivative
| Spectroscopic Technique | Characteristic Absorption | Functional Group/Chromophore |
| IR | ~3329 cm⁻¹ | N-H stretch |
| IR | ~2921 cm⁻¹ | C-H stretch |
| IR | ~1688 cm⁻¹ | C=O stretch |
| UV-Vis | ~332 nm | Thiophene derivative chromophore |
Data for IR from a study on N′-(1-(2,5-dimethylthiophen-3-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c] nus.edu.sgscispace.comthiazin-4(1H)-yl)acetohydrazide nih.gov and for UV-Vis from a study on related thiophene derivatives. tubitak.gov.tr
X-ray Crystallography for Solid-State Structure Determination
Table 4: Illustrative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.4740(6) |
| b (Å) | 7.5780(6) |
| c (Å) | 20.5860(10) |
| β (°) | 100.27(4) |
| Z | 4 |
Data for 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene. scispace.com
Conclusion
(4,5-Dimethylthiophen-3-yl)methanol is a heterocyclic compound of growing importance in organic synthesis. Its versatile reactivity, stemming from the presence of both a hydroxyl group and a substituted thiophene (B33073) ring, allows for its use as a key intermediate in the construction of a diverse range of complex molecules. From its foundational role in the synthesis of potential pharmaceuticals to its application in the development of advanced photochromic materials, this compound stands as a testament to the continuing significance of thiophene chemistry in scientific innovation. Further exploration of its synthetic utility is poised to unlock new avenues in both medicinal chemistry and materials science.
Mechanistic Studies of Reactions Involving 4,5 Dimethylthiophen 3 Yl Methanol
Elucidation of Reaction Pathways and Intermediate Species
The reaction pathways of (4,5-dimethylthiophen-3-yl)methanol are primarily dictated by the two main functional parts of the molecule: the hydroxymethyl group and the electron-rich dimethylthiophene ring.
Reactions at the Hydroxymethyl Group: The methanol (B129727) substituent can undergo typical alcohol reactions, most notably oxidation. The oxidation pathway likely proceeds through a two-step mechanism, first forming the corresponding aldehyde, (4,5-dimethylthiophen-3-yl)carbaldehyde, which can then be further oxidized to 4,5-dimethylthiophene-3-carboxylic acid.
Intermediate Aldehyde: The formation of the aldehyde is a key intermediate step. Depending on the oxidizing agent and reaction conditions, this aldehyde can sometimes be isolated.
Final Carboxylic Acid: If a strong oxidizing agent is used, the reaction typically proceeds to the more stable carboxylic acid.
Another potential pathway involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution. For example, protonation of the hydroxyl group in the presence of a nucleophile can lead to its displacement.
Reactions on the Thiophene (B33073) Ring: The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The methyl groups at the 4- and 5-positions are electron-donating, activating the ring towards substitution. The only available position for substitution is the C2 position, making reactions highly regioselective.
A generalized mechanism for electrophilic substitution involves the attack of an electrophile (E+) on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the C2 position restores the aromaticity of the ring, yielding the substituted product.
Table 1: Plausible Reaction Pathways and Intermediates
| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product(s) |
|---|---|---|---|
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | (4,5-Dimethylthiophen-3-yl)carbaldehyde | (4,5-Dimethylthiophen-3-yl)carbaldehyde |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | (4,5-Dimethylthiophen-3-yl)carbaldehyde | 4,5-Dimethylthiophene-3-carboxylic acid |
| Electrophilic Substitution (e.g., Nitration) | HNO3/H2SO4 | Sigma Complex (Arenium Ion) | 2-Nitro-4,5-dimethylthiophen-3-yl)methanol |
Role of Catalysis in Thiophene Functionalization
Catalysis is fundamental to achieving efficient and selective functionalization of thiophene rings. Transition-metal catalysis, in particular, has become a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the direct C-H arylation of thiophenes. organic-chemistry.org For this compound, this would involve the coupling of the C2 position with an aryl halide. The general catalytic cycle is believed to proceed via the following steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Concerted Metalation-Deprotonation: The thiophene substrate coordinates to the palladium center, and a C-H bond at the 2-position is cleaved, often with the assistance of a base. This forms a thienyl-palladium-aryl complex.
Reductive Elimination: The aryl and thienyl groups on the palladium center couple, and the desired product is eliminated, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of substituted thiophenes from alkynes and a sulfur source. tandfonline.com While this applies to the synthesis of the ring itself rather than its subsequent functionalization, the principles of metal-alkyne coordination and oxidative cyclization are central to understanding how metals can mediate the formation and transformation of the thiophene core. tandfonline.com
Table 2: Catalytic Systems in Thiophene Functionalization
| Catalyst System | Reaction Type | Mechanistic Role |
|---|---|---|
| Pd(OAc)2 / Ligand / Base | Direct C-H Arylation | Facilitates oxidative addition, C-H activation, and reductive elimination. |
| PdI2 / KI | Heterocyclization of alkynols | Activates the alkyne for intramolecular nucleophilic attack by sulfur. mdpi.com |
Rearrangement Reactions of 4,5 Dimethylthiophen 3 Yl Methanol Derivatives
Pinacol Rearrangement in Thiophene (B33073) Systems
The Pinacol rearrangement is a well-established acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a 1,2-migration of a substituent. wikipedia.org The driving force is the formation of a stable carbocation, which is then resolved by the migration of an adjacent group to form an even more stable protonated carbonyl group. wikipedia.orgmasterorganicchemistry.com In the context of thiophene-containing systems, the nature of the thiophene ring and its substituents can significantly influence the course of this rearrangement.
The general mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule to generate a carbocation. The migratory aptitude of the groups on the adjacent carbon then comes into play, with the group that can best stabilize a positive charge typically migrating. For asymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation. chemistrysteps.com
Research into the Pinacol rearrangement of diols containing a 2,5-dimethylthien-3-yl group—a structure directly related to derivatives of (4,5-dimethylthiophen-3-yl)methanol—has shown that such transformations can be challenging. For instance, attempts to perform a double Pinacol rearrangement on a phenanthrene (B1679779) diol substituted with 2,5-dimethylthien-3-yl groups did not proceed under standard conditions that were successful for the thien-2-yl analogue. This suggests a lower migratory aptitude of the 3-thienyl group compared to the 2-thienyl group or electronic deactivation by the methyl groups, necessitating harsh reaction conditions to facilitate the rearrangement.
In a related vinylogous Pinacol rearrangement, thienothienyl-substituted 9,10-dihydroxy-9,10-dihydroanthracenes were observed to undergo a 1,4-migration when heated or treated with acid in the solid state. acs.org This demonstrates the capability of thiophene-based rings to participate in such rearrangements, even if direct 1,2-shifts are difficult. The reaction proceeds intramolecularly, preferentially via a cis-configuration of the dihydroxy groups. acs.org
Table 1: Pinacol Rearrangement Examples in Thiophene-Related Systems
| Starting Diol Type | Catalyst/Conditions | Migrating Group | Product Type | Observations |
| 1,2-Diol with 2,5-dimethylthien-3-yl substituent | p-Toluenesulfonic acid, refluxing toluene | Thien-3-yl | Ketone | Rearrangement is difficult and requires harsh conditions compared to thien-2-yl analogues. |
| Thienothienyl-substituted 9,10-dihydroanthracene-9,10-diol | Heat (180-240 °C) or p-TsOH (solid state) | Thienothienyl group | Anthrone derivative | A vinylogous (1,4) rearrangement occurs intramolecularly. acs.org |
| General unsymmetrical 1,2-diol | Acid (e.g., H₂SO₄) | Group with highest migratory aptitude (e.g., Phenyl > Alkyl) | Ketone or Aldehyde | The more stable carbocation intermediate is formed preferentially. wikipedia.orgchemistrysteps.com |
Other Anionotropic or Sigmatropic Rearrangements Relevant to Thiophenes
Beyond the Pinacol rearrangement, other pericyclic reactions, such as anionotropic and sigmatropic rearrangements, are relevant to thiophene systems. An anionotropic rearrangement is characterized by the migration of a group with its electron pair from one atom to another. iupac.org Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. wikipedia.orglibretexts.org
Current time information in Bangalore, IN.uvic.ca-Sigmatropic Shifts: Theoretical studies on thiopheniobis(alkoxycarbonyl)methanides have shown that a Current time information in Bangalore, IN.uvic.ca-shift of the bis(hydroxycarbonyl)methanide group from the sulfur ylide to an adjacent carbon atom can occur. rsc.org This forms a dipolar intermediate that can then rearrange to various products, including 2- and 3-substituted thiophenes. This pathway highlights a potential rearrangement mechanism for sulfur ylides derived from thiophene systems. rsc.org
acs.orgacs.org-Sigmatropic Rearrangements (Thio-Claisen): The thio-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a well-known reaction for allyl thienyl sulfides. researchgate.netresearchgate.net For example, heating allyl 3-thienyl sulfide (B99878) in a high-boiling solvent like quinoline (B57606) can induce rearrangement to the corresponding thiophenethiol. This reaction is a powerful tool for carbon-carbon bond formation on the thiophene ring. The rearrangement of allyl vinyl ethers, the standard Claisen rearrangement, is an irreversible reaction driven by the formation of a stable carbonyl group. wikipedia.org Similar principles apply to the thio-Claisen variant.
Table 2: Examples of Sigmatropic Rearrangements in Thiophene Systems
| Rearrangement Type | Substrate Type | Conditions | Key Transformation | Product Type |
| Current time information in Bangalore, IN.uvic.ca-Shift | Thiophenium ylide | Thermolysis | Migration of a carbanionic group from sulfur to C-2 | Dipolar intermediate leading to substituted thiophenes. rsc.org |
| acs.orgacs.org Thio-Claisen | Allyl 3-thienyl sulfide | Heat (in quinoline) | Migration of allyl group from sulfur to C-2 or C-4 | Thiophenethiol derivative. researchgate.net |
| Current time information in Bangalore, IN.rsc.org-Hydride Shift | Allene-containing thiophene | Heat | Hydrogen migration across a pentadienyl-like system | Conjugated thiophene derivative. libretexts.org |
Exploration of Unconventional Rearrangement Pathways
Research into the reactivity of thiophenes has also uncovered unconventional rearrangement pathways that lead to significant structural modifications beyond typical substituent migrations.
Dewar Thiophene Rearrangements: Dewar thiophenes, which are bicyclic isomers of thiophenes, can undergo "walk rearrangements." mdpi.com In these pericyclic reactions, the sulfur atom (or a group replacing it, like S=O or CH₂) effectively migrates around the four-carbon ring system. Theoretical studies have clarified that this process occurs with a high degree of synchronicity. For the S-oxide of perfluorotetramethyl Dewar thiophene, these rearrangements are remarkably facile, leading to fluxional behavior. mdpi.com While not a direct rearrangement of an aromatic thiophene, this illustrates the dynamic potential of the underlying C₄S framework.
Ring-Expansion and Desulfurization: Recent studies have shown that low-valent aluminum(I) reagents can react with thiophenes to cause C-S bond activation and ring-expansion. rsc.org For thiophene itself, the reaction can proceed further to break the second C-S bond, resulting in complete desulfurization. Reactions with substituted thiophenes, such as 2-methylthiophene (B1210033) and 2,3-dimethylthiophene, also lead to ring-expanded products via insertion of the aluminum fragment into a C-S bond. rsc.org This type of reactivity represents a drastic rearrangement of the heterocyclic core, transforming it into a larger, non-aromatic ring system.
These unconventional pathways, while not yet documented specifically for this compound, suggest that under the influence of specific reagents or energetic conditions, the thiophene ring itself can be the site of profound molecular reorganization.
Metal Catalyzed Transformations of 4,5 Dimethylthiophen 3 Yl Methanol and Its Derivatives
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are indispensable for forming carbon-carbon bonds. d-nb.infomdpi.com These reactions typically involve the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. d-nb.infomdpi.com This methodology has been widely applied to thiophene (B33073) derivatives to synthesize aryl-substituted thiophenes. researchgate.netmdpi.com
For derivatives of (4,5-dimethylthiophen-3-yl)methanol, the hydroxyl group can be converted into a halide (e.g., bromide) to create a suitable substrate for Suzuki-Miyaura coupling. The resulting (halomethyl)thiophene can then be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents. The general mechanism for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the thiophene halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species. nih.gov
The efficiency of these coupling reactions can be significantly influenced by the choice of catalyst, ligands, base, and solvent. For instance, phosphine-free palladium(II) complexes have been developed and shown to be effective catalysts for the Suzuki-Miyaura coupling of bromothiophenes with arylboronic acids. tandfonline.com Furthermore, the use of aqueous solvents like n-butanol has been demonstrated to be an efficient and environmentally friendly approach for the Suzuki coupling of aryl chlorides with thiophene boronic acids. acs.org
Below is an illustrative data table summarizing typical conditions and outcomes for Suzuki-Miyaura reactions involving thiophene derivatives, which can be extrapolated to derivatives of this compound.
| Entry | Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 2 | 2,5-Dibromothiophene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 85 |
| 3 | 3-Bromothiophene | Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 |
| 4 | 2-Chlorothiophene | Furan-2-boronic acid | Pd(OAc)₂ / Buchwald Ligand | CsF | THF | 78 |
This table is a generalized representation based on common practices in thiophene chemistry and serves to illustrate the versatility of the Suzuki-Miyaura reaction.
C-H Activation and Functionalization of Thiophene Systems
Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic compounds, including thiophenes. mdpi.commt.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, such as the synthesis of organohalides or organometallic reagents. mdpi.com Transition metals, particularly palladium, rhodium, and iridium, play a crucial role in catalyzing these transformations. mt.comosti.gov
In the context of this compound and its derivatives, C-H activation can occur at the unsubstituted C-H bond of the thiophene ring. For example, palladium-catalyzed oxidative C-H/C-H coupling reactions can be used to form bithiophenes. nih.gov These reactions often employ an oxidant, and the presence of specific ligands can enhance catalyst performance and selectivity. nih.gov
Studies on 2,5-dimethylthiophene (B1293386) have shown that iridium complexes can facilitate complex C-H activation and C-C bond formation reactions. csic.esnih.govrsc.org The reaction of 2,5-dimethylthiophene with a TpMe₂Ir complex resulted in both sp² C-H activation at the thiophene ring and sp³ C-H activation of a methyl group, leading to the formation of novel organometallic species. nih.govrsc.org Such investigations provide fundamental insights into the reactivity of substituted thiophenes and pave the way for developing new catalytic functionalization methods.
The table below provides examples of catalyst systems and conditions used for the C-H functionalization of thiophene derivatives.
| Entry | Thiophene Substrate | Reagent | Catalyst System | Reaction Type | Product |
| 1 | 2-Substituted Thiophene | Arylboronic acid | Pd(OAc)₂ / Ligand | C-H Arylation | 2,5-Disubstituted Thiophene |
| 2 | 2,5-Dimethylthiophene | - | TpMe₂Ir(C₂H₄)₂ | C-H Activation/C-C Coupling | Iridium-Thienyl Complex |
| 3 | 2-Bromothiophene | - | Pd(OAc)₂/phd, Cu(OAc)₂ | Oxidative Homocoupling | 2,2'-Bithiophene derivative |
| 4 | Thiophene | Arene | Rh(I) catalyst / Oxidant | Intermolecular Cross-Coupling | Aryl-substituted Thiophene |
This table summarizes findings from various studies on thiophene C-H functionalization and illustrates the potential for applying these methods to this compound derivatives.
Other Transition Metal-Mediated Processes for Thiophene Derivatives
Beyond palladium-catalyzed coupling and C-H activation, a variety of other transition metals are instrumental in the transformation of thiophene derivatives. researchgate.netresearchgate.net These processes can lead to a diverse array of functionalized products and are crucial for applications ranging from materials science to medicinal chemistry. tandfonline.comd-nb.info
Nickel-catalyzed cross-coupling reactions, for instance, offer a cost-effective alternative to palladium-based systems for the synthesis of thiophene-containing conjugated polymers. rsc.org Nickel catalysts have been successfully employed in Kumada and Suzuki-Miyaura type polycondensations to produce high molecular weight polymers with desirable electronic properties. nih.govrsc.org
Rhodium catalysts have been utilized for the intermolecular oxidative cross-coupling of arenes and heteroarenes with thiophenes, proceeding through a double C-H bond cleavage mechanism. researchgate.net This method allows for the synthesis of substituted biaryl heterocyclic derivatives. Copper-catalyzed reactions are also significant, particularly in the formation of C-S and C-O bonds, and have been used in the synthesis of methoxy-substituted dimethylthiophenes. researchgate.net
Furthermore, transition metal compounds have been investigated for their ability to mediate the cleavage of the C-S bond in thiophenes. researchgate.netresearchgate.netnih.gov While often associated with hydrodesulfurization processes in the petroleum industry, this reactivity can also be harnessed for synthetic transformations. researchgate.net
Catalytic Systems and Ligand Design in Thiophene Chemistry
The success of metal-catalyzed transformations in thiophene chemistry is heavily reliant on the design and selection of appropriate catalytic systems, with a particular emphasis on the ligands coordinating to the metal center. nih.govrsc.org Ligands play a multifaceted role: they modulate the electronic properties and steric environment of the metal, influence catalyst stability and activity, and can control the regioselectivity and stereoselectivity of the reaction. nih.govrsc.org
For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, a wide array of phosphine-based ligands have been developed. nih.govacs.org Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of challenging substrates, including heteroaryl chlorides. rsc.org The design of phosphine ligands with specific features, such as alkoxy groups or thienyl moieties, can enhance catalyst performance by stabilizing the palladium center and increasing its electron density. frontiersin.org
In the realm of C-H activation, the choice of ligand is critical for achieving high selectivity. For example, in palladium-catalyzed C-H arylation, mono-N-protected amino acids have been used as chiral ligands to achieve enantioselective transformations. mdpi.com For oxidative coupling reactions, phenanthroline-based ligands have been shown to support palladium catalysts in aerobic conditions. nih.gov
The development of ligand-free catalytic systems is also an area of active research, aiming for more cost-effective and simplified reaction protocols. researchgate.net In some cases, the solvent or other additives can play a role in stabilizing the catalytic species, obviating the need for a dedicated ligand. acs.org
The following table highlights the impact of different ligands on the outcome of palladium-catalyzed reactions involving thiophene derivatives.
| Catalyst System | Ligand | Reaction Type | Key Feature of Ligand | Outcome |
| Pd(0) / L1 | Phosphine-based bulky ligand | Suzuki-Miyaura Polymerization | Electron-rich and sterically demanding | High molecular weight polymers |
| Pd(OAc)₂ / phd | 1,10-phenanthroline-5,6-dione | Aerobic Oxidative Homocoupling | Stabilizes Pd(II) under aerobic conditions | Efficient formation of bithiophenes |
| Pd(II) / Bisoxazoline | Chiral bisoxazoline | Asymmetric Suzuki-Miyaura | Chiral environment | Enantioselective C-C bond formation |
| Pd(OAc)₂ | None (ligand-free) | Suzuki-Miyaura Coupling | - | High efficiency with low catalyst loading |
This table illustrates the crucial role of ligand design in directing the course and efficiency of metal-catalyzed transformations in thiophene chemistry.
Advanced Applications of 4,5 Dimethylthiophen 3 Yl Methanol in Organic Synthesis
(4,5-Dimethylthiophen-3-yl)methanol as a Chirality Source
While this compound itself is not chiral, its derivatives can be employed in the synthesis of chiral compounds. The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. scispace.commdpi.com Methodologies such as enzymatic kinetic resolution (EKR) and asymmetric synthesis using chiral catalysts are widely used to produce optically active alcohols and amines. mdpi.commdpi.com
For instance, the borane-mediated enantioselective reduction of ketoxime ethers, catalyzed by novel spiroborate esters derived from amino alcohols, has proven effective for synthesizing non-racemic amines with heterocyclic and heteroaromatic rings. nih.gov This approach has yielded enantiopure amines with excellent stereoselectivity. nih.gov Similarly, ω-transaminases are utilized for the synthesis of enantiopure amines through kinetic resolution of racemic mixtures or asymmetric synthesis from pro-chiral ketones. mdpi.com These established principles of asymmetric synthesis can be applied to derivatives of this compound to generate chiral building blocks for various applications.
Incorporation into Optically Active Compounds
The synthesis of optically active compounds is of paramount importance, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug can significantly impact its efficacy and safety. nih.gov this compound can serve as a key intermediate in the synthesis of such compounds.
One notable example is the synthesis of (S)-N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)acetamide. This chiral amide was prepared with a high yield and excellent enantiomeric excess through the enantioselective reduction of the corresponding ketoxime ether. nih.gov Such methodologies open the door to a wide range of optically active thiophene (B33073) derivatives.
Another strategy involves the use of chiral catalysts, such as those derived from cinchona alkaloids, in phase-transfer catalytic reactions. This has been successfully applied to the enantioselective synthesis of benzoindolizidine derivatives. rsc.org While not directly involving this compound, this highlights a powerful technique that could be adapted for its derivatives. The development of novel chiral ligands is an active area of research, with a focus on creating efficient and highly selective catalysts for asymmetric reactions. scispace.com
Role in Material Science Precursor Synthesis (e.g., organic electronics, non-linear optics)
Thiophene-based compounds are at the forefront of materials science research, particularly in the field of organic electronics. semanticscholar.orgijsr.netresearchgate.net Their inherent electronic properties, chemical stability, and the ease with which they can be functionalized make them ideal candidates for a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. semanticscholar.orgijsr.netresearchgate.net The introduction of substituents onto the thiophene ring allows for the fine-tuning of the material's electronic and optical properties. semanticscholar.org
Thiophene derivatives are also promising for applications in non-linear optics (NLO). dtic.milresearchgate.net Materials with large second and third-order optical nonlinearities are crucial for the development of advanced photonic devices. dtic.milacademie-sciences.fr Chalcones, which are α,β-unsaturated ketones, can be synthesized from thiophene derivatives and have shown potential in this area. researchgate.net The incorporation of donor and acceptor groups into conjugated systems containing thiophene rings can significantly enhance their NLO properties. dtic.milaip.orgmdpi.com
Table 1: Applications of Thiophene Derivatives in Material Science
| Application Area | Key Properties of Thiophene Derivatives | Examples of Thiophene-Based Materials |
| Organic Electronics | High charge carrier mobility, tunable band gap, good stability. semanticscholar.orgrsc.org | Polythiophenes, oligothiophenes, donor-acceptor copolymers. semanticscholar.org |
| Non-Linear Optics | Large second and third-order hyperpolarizabilities. dtic.milrsc.org | Donor-acceptor substituted thiophenevinylene oligomers, thiophene-based chalcones. dtic.mil |
Synthesis of Intermediates for Complex Natural Product and Drug Molecule Construction
Thiophene-containing molecules are prevalent in a number of approved drugs and are considered privileged structures in medicinal chemistry. nih.gov The versatility of the thiophene ring allows for its incorporation into a wide array of complex molecular architectures, making it a valuable building block in the total synthesis of natural products and the construction of novel drug candidates. nih.govacs.orgmdpi.com
Chalcones derived from substituted thiophenes, for instance, serve as important intermediates in the synthesis of various heterocyclic compounds with potential biological activity. nih.govnih.gov The Claisen-Schmidt condensation is a common method for preparing these chalcones. nih.gov Furthermore, thiophene derivatives can be utilized in multicomponent reactions to efficiently construct complex molecular frameworks. nih.gov
The ability to functionalize the thiophene ring at various positions provides a powerful tool for chemists to design and synthesize novel molecules with desired biological or material properties. organic-chemistry.org For example, the synthesis of pyrazole (B372694) derivatives incorporating a dimethyl-thiophen-3-yl moiety has been shown to yield compounds with antimicrobial activity. srce.hr
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (4,5-Dimethylthiophen-3-yl)methanol, and how is purity validated?
- Methodology : The compound is typically synthesized via multi-step organic reactions using commercial-grade reagents. For example, derivatives involving thiophene scaffolds are prepared by condensation reactions under reflux conditions. Key steps include cyclization of substituted thiophenes and subsequent functionalization of the hydroxyl group. Purity is validated using chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Crystallization from hexane or methanol at controlled evaporation rates yields high-purity crystals, as demonstrated in analogous thiophene derivatives .
- Validation : X-ray crystallography (e.g., SHELX software ) confirms molecular geometry, while elemental analysis (CHNS) verifies stoichiometric composition.
Q. How is the solubility profile of this compound determined experimentally?
- Protocol : Solubility is tested in polar (methanol, ethanol) and non-polar solvents (hexane, chloroform) at 50 mg/mL concentrations. For example, methanol is often used due to its compatibility with hydroxyl groups, as seen in similar compounds where solubility tests involve sonication and phase equilibration . UV-Vis spectroscopy or gravimetric analysis quantifies dissolved fractions.
- Data Interpretation : Solubility parameters (Hansen, Hildebrand) are calculated to predict solvent compatibility for reaction design .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, orthorhombic crystals (space group Pccn) of a related thiophene-methanol derivative showed lattice parameters a = 12.493 Å, b = 40.201 Å, c = 8.487 Å, with hydrogen atoms refined using riding models (C–H = 0.93–0.98 Å, O–H = 0.82 Å) .
- Data Contradictions : Discrepancies in bond-length measurements (e.g., C–S vs. C–O distances) are resolved via iterative refinement in SHELXL , with residual factors (R₁ < 0.07) ensuring accuracy. Thermal motion artifacts are minimized by low-temperature (295 K) data collection .
Q. How does photochromic behavior manifest in this compound derivatives, and what mechanistic insights explain reversible color changes?
- Experimental Design : UV irradiation (254–365 nm) induces photocyclization, monitored via UV-Vis kinetics. For example, a derivative exhibited reversible color shifts (colorless → yellow) due to dimerization via C5–C20i interactions (3.565 Å), confirmed by SC-XRD .
- Mechanism : The anti-parallel conformation stabilizes intramolecular C–H···O interactions, enabling reversible [2+2] photodimerization. Stability of the colored state is attributed to restricted molecular motion in the crystal lattice, with reversion under visible light linked to ring-opening kinetics .
Q. How are computational methods (e.g., DFT) applied to predict reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) model HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, validates electron distribution in thiophene rings .
- Validation : Experimental UV-Vis spectra are compared to TD-DFT results to refine excitation energy predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
